molecular formula C14H10Cl2O3 B13803053 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid CAS No. 57226-04-7

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid

Cat. No.: B13803053
CAS No.: 57226-04-7
M. Wt: 297.1 g/mol
InChI Key: WLCNOYUMWOYEAY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. These compounds are often used in various chemical and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid typically involves the reaction of 4-chlorophenol with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A related compound with similar chemical properties but lacking the additional chlorophenyl group.

    2-(4-Bromophenoxy)-2-(4-bromophenyl)acetic acid:

Uniqueness

2-(4-Chlorophenoxy)-2-(4-chlorophenyl)acetic acid is unique due to the presence of two chlorinated phenyl groups, which confer specific chemical and physical properties. These properties may enhance its reactivity and make it suitable for particular applications in research and industry.

Properties

CAS No.

57226-04-7

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-(4-chlorophenyl)acetic acid

InChI

InChI=1S/C14H10Cl2O3/c15-10-3-1-9(2-4-10)13(14(17)18)19-12-7-5-11(16)6-8-12/h1-8,13H,(H,17,18)

InChI Key

WLCNOYUMWOYEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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